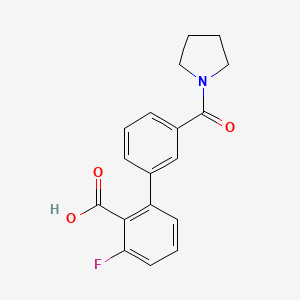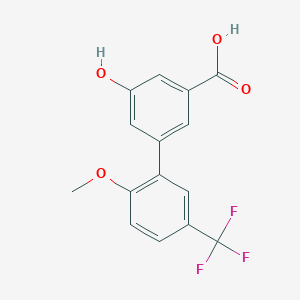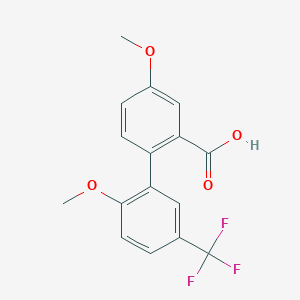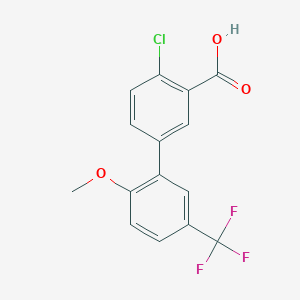
5-Fluoro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95%
Vue d'ensemble
Description
5-Fluoro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid (5-F3MTPB) is an organic compound with a wide range of applications in scientific research, particularly in the fields of biochemistry and physiology. 5-F3MTPB is a fluorinated benzoic acid with a molecular formula of C11H6F3O3. It is a white to off-white crystalline solid that is soluble in organic solvents and slightly soluble in water. 5-F3MTPB has been studied for its ability to modulate the activity of various proteins and enzymes and has been used as a tool in a variety of biochemical and physiological studies.
Applications De Recherche Scientifique
5-Fluoro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% is a useful tool for scientists studying the activity of various proteins and enzymes. It has been used in studies of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. 5-Fluoro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% has also been used to study the activity of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. Additionally, 5-Fluoro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% has been used to study the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Mécanisme D'action
The mechanism of action of 5-Fluoro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% is not completely understood. It is thought to act as an inhibitor of the enzymes MAO, cytochrome P450, and AChE. Inhibition of these enzymes can lead to an increase in the levels of neurotransmitters in the brain, which can have a variety of physiological effects.
Biochemical and Physiological Effects
The inhibition of MAO by 5-Fluoro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% has been shown to lead to an increase in the levels of serotonin and dopamine in the brain. This can result in increased levels of mood, alertness, and motivation. The inhibition of cytochrome P450 by 5-Fluoro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% can lead to an increase in the levels of certain drugs in the body, which can have a variety of effects depending on the drug. The inhibition of AChE by 5-Fluoro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% can lead to an increase in the levels of acetylcholine in the brain, which can result in improved memory and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-Fluoro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% in laboratory experiments has several advantages. It is relatively easy to synthesize and is available from a variety of commercial sources. Additionally, it is relatively non-toxic and has been shown to be effective in a wide variety of biochemical and physiological studies.
However, there are also some limitations to the use of 5-Fluoro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% in laboratory experiments. It is not as effective as some other compounds in inhibiting enzymes and can be difficult to work with due to its low solubility in water. Additionally, it can be difficult to control the concentration of 5-Fluoro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% in solution, which can lead to inconsistent results.
Orientations Futures
There are a variety of potential future applications of 5-Fluoro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95%. It could be used to study the activity of other enzymes and proteins, such as those involved in the metabolism of drugs and other xenobiotics. Additionally, it could be used to study the effects of different neurotransmitters on behavior and cognition. Finally, it could be used to develop new drugs and therapies for a variety of diseases and conditions.
Méthodes De Synthèse
The synthesis of 5-Fluoro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% has been reported by several different methods. The most common method is the reaction of a trifluoromethylbenzoic acid with a fluorinated alcohol. This reaction results in a product with a yield of up to 95%. Other methods of synthesis include the reaction of a fluorinated alcohol with a trifluoromethylbenzaldehyde, and the reaction of a fluorinated alcohol with a trifluoromethylbenzyl chloride.
Propriétés
IUPAC Name |
3-fluoro-5-[2-methoxy-5-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O3/c1-22-13-3-2-10(15(17,18)19)7-12(13)8-4-9(14(20)21)6-11(16)5-8/h2-7H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAVHTAGRGZGQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=CC(=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692133 | |
| Record name | 5-Fluoro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid | |
CAS RN |
1261987-26-1 | |
| Record name | 5-Fluoro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















